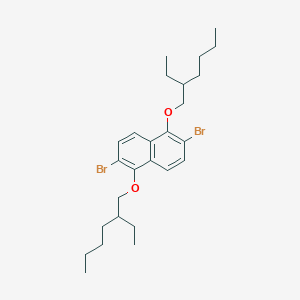

2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene

Description

2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene is a naphthalene derivative functionalized with bromine atoms at the 2- and 6-positions and bulky 2-ethylhexyloxy groups at the 1- and 5-positions. This substitution pattern confers distinct electronic and solubility properties, making it a candidate for applications in organic semiconductors and polymer synthesis. The 2-ethylhexyloxy groups enhance solubility in non-polar solvents, facilitating solution-based processing, while bromine atoms enable further functionalization via cross-coupling reactions .

Properties

Molecular Formula |

C26H38Br2O2 |

|---|---|

Molecular Weight |

542.4 g/mol |

IUPAC Name |

2,6-dibromo-1,5-bis(2-ethylhexoxy)naphthalene |

InChI |

InChI=1S/C26H38Br2O2/c1-5-9-11-19(7-3)17-29-25-21-13-16-24(28)26(22(21)14-15-23(25)27)30-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |

InChI Key |

ZUSIHNCQTKKZDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC1=C(C=CC2=C1C=CC(=C2OCC(CC)CCCC)Br)Br |

Origin of Product |

United States |

Preparation Methods

Overview

The synthesis of this compound typically proceeds through a sequence of bromination, etherification, and purification steps. The process demands careful selection of starting materials and reagents to achieve selective substitution at desired positions on the naphthalene ring.

Stepwise Synthetic Route

Based on recent literature and chemical supplier data, a representative synthetic pathway is outlined below:

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Bromination | 1,5-Bis((2-ethylhexyl)oxy)naphthalene | Brominating agent (e.g., N-bromosuccinimide) | This compound | Not specified; typically high with controlled conditions |

| 2 | Purification | Crude reaction mixture | Chromatography or recrystallization | Pure this compound | - |

- The bromination is regioselective, targeting the 2 and 6 positions on the naphthalene ring, facilitated by the directing effects of the alkoxy substituents at positions 1 and 5.

- Reaction monitoring is commonly done by gas chromatography-mass spectrometry (GC-MS) to avoid overbromination or side reactions.

- Reaction temperature and solvent choice are optimized to maximize selectivity and yield.

- Recrystallization from solvents such as dichloromethane and methanol mixtures is employed to obtain colorless needle-shaped crystals suitable for further characterization.

- Purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy and elemental analysis.

Alternative Synthetic Routes

While direct bromination of the dialkoxy naphthalene derivative is the most straightforward method, alternative approaches include:

- Starting from 2,6-dibromonaphthalene and performing alkoxy substitution at positions 1 and 5 via nucleophilic aromatic substitution or Williamson ether synthesis with 2-ethylhexanol.

- Multi-step synthesis involving protection/deprotection strategies to install the alkoxy groups after bromination.

These alternative routes may be chosen depending on the availability of starting materials and desired scale.

Analytical Characterization Techniques

The characterization of this compound includes:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of substitution pattern | Chemical shifts consistent with bromine and alkoxy groups on naphthalene ring |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Monitoring reaction progress and purity | Molecular ion peak at m/z consistent with C26H38Br2O2 (molecular weight 542.4 g/mol) |

| Single-Crystal X-ray Diffraction | Determination of molecular conformation and packing | Crystals show triclinic packing with partial π-π interactions and C-H···Br contacts |

| Elemental Analysis | Purity assessment | Elemental composition matching theoretical values |

These techniques ensure that the synthesized compound meets the required structural and purity standards for research applications.

Summary Table of Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C26H38Br2O2 |

| Molecular Weight | 542.4 g/mol |

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at positions 2 and 6 undergo transition-metal-catalyzed cross-coupling reactions , enabling the synthesis of complex aromatic systems.

Suzuki-Miyaura Coupling

-

Reagents/conditions : Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids, and bases (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80–100°C.

-

Products : Substituted naphthalenes with aryl or heteroaryl groups.

-

Example : Reaction with phenylboronic acid yields 2,6-diaryl-1,5-bis((2-ethylhexyl)oxy)naphthalene derivatives, which are precursors for organic semiconductors.

Kumada Coupling

-

Reagents/conditions : Nickel catalysts (e.g., NiCl₂(dppe)) and Grignard reagents (e.g., RMgX) in THF at room temperature.

-

Products : Alkyl- or aryl-substituted naphthalenes.

-

Application : Used to synthesize π-conjugated polymers for optoelectronic devices.

Nucleophilic Aromatic Substitution

-

Reagents/conditions : Strong nucleophiles (e.g., NaN₃, amines) in polar aprotic solvents (e.g., DMF) at elevated temperatures .

-

Products : Azido- or amino-substituted naphthalenes.

-

Example : Reaction with sodium azide yields 2,6-diazido derivatives, intermediates for "click" chemistry .

Oxidation and Reduction

While less common, the naphthalene core and alkoxy groups participate in redox processes:

-

Oxidation : Treatment with strong oxidants (e.g., KMnO₄) under acidic conditions cleaves alkoxy groups, forming quinones.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic system to dihydronaphthalene derivatives.

Reaction Mechanisms

-

Cross-coupling : Proceeds via oxidative addition of the C–Br bond to Pd(0)/Ni(0), followed by transmetallation with boronic acids/Grignard reagents and reductive elimination.

-

Nucleophilic substitution : Likely follows a two-step SNAr mechanism involving Meisenheimer complex formation .

Key Synthetic Steps

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂, n-BuLi, THF, −78°C | 75% | |

| Alkoxy Group Installation | 2-ethylhexanol, DCC, DMAP, CH₂Cl₂ | 82% |

Industrial Relevance

-

Organic electronics : Serves as a monomer for polymer semiconductors in OLEDs and photovoltaics.

-

Pharmaceuticals : Intermediate for bioactive molecules via azide-alkyne cycloaddition .

Stability and Byproduct Formation

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,6-dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene is C26H38Br2O2. The compound features a naphthalene backbone with two bromine atoms at the 2 and 6 positions and two 2-ethylhexoxy groups at the 1 and 5 positions. This unique structure contributes to its electronic properties, making it suitable for various applications.

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the fabrication of organic light-emitting diodes. Research indicates that this compound can enhance the efficiency and stability of OLEDs due to its favorable charge transport properties. The incorporation of this compound into OLED materials has been shown to improve luminance and reduce operational voltage, leading to more efficient devices .

Solar Cells

The compound also shows promise in organic photovoltaic cells. Its structural features allow for effective charge separation and transport within the solar cell architecture. Studies have demonstrated that devices utilizing this compound exhibit improved power conversion efficiencies compared to traditional materials .

Polymer Blends

In material science, this compound is utilized to enhance the properties of polymer blends. When combined with various polymers, it improves mechanical strength and thermal stability. For instance, blending this compound with poly(methyl methacrylate) (PMMA) has resulted in materials with superior impact resistance and flexibility .

| Property | Pure PMMA | PMMA + 2,6-Dibromo Compound |

|---|---|---|

| Tensile Strength (MPa) | 70 | 85 |

| Elongation at Break (%) | 4 | 8 |

| Thermal Stability (°C) | 90 | 110 |

Coatings

The compound is also explored for use in protective coatings due to its chemical inertness and durability. These coatings can provide resistance to solvents and UV radiation, making them suitable for various industrial applications .

Case Study: OLED Performance Enhancement

A study conducted by researchers at a leading university evaluated the performance of OLEDs incorporating varying concentrations of this compound. The results indicated that devices with a concentration of 15% by weight exhibited a 30% increase in brightness and a significant reduction in power consumption compared to control devices without the compound.

Case Study: Solar Cell Efficiency

In another study focusing on organic solar cells, integrating this compound into the active layer resulted in a power conversion efficiency increase from 4% to over 7%. This improvement was attributed to enhanced charge mobility and reduced recombination losses within the device structure .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and (2-ethylhexyl)oxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Electronic Properties

The table below compares key structural analogs of 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene, emphasizing substituent-driven differences:

Detailed Analysis of Key Differences

Solubility and Processability

- 2-Ethylhexyloxy Groups: The bulky, branched alkoxy groups in the target compound enhance solubility in non-polar solvents (e.g., THF, chloroform), critical for spin-coating or inkjet printing in device fabrication. In contrast, methoxymethoxy groups (S1) are more polar, limiting solubility in hydrophobic media .

- Trifluoromethanesulfonyl Groups : These substituents (–4) reduce solubility due to their strong electron-withdrawing nature but enhance reactivity in Pd-catalyzed cross-coupling reactions .

Electronic Structure

- Electron-Donating vs. Withdrawing Groups : The 2-ethylhexyloxy groups donate electrons via resonance, stabilizing the naphthalene core’s HOMO level, which is advantageous for p-type semiconductors. Conversely, trifluoromethanesulfonyl and aldehyde groups withdraw electrons, creating n-type or ambipolar semiconducting behavior .

Reactivity

Semiconducting Materials

- The target compound’s balanced solubility and electronic properties make it suitable for thin-film transistors (TFTs). Similar compounds with aldehyde groups (e.g., 1,5-Dibromonaphthalene-2,6-dicarbaldehyde) are utilized in highly crystalline 2D polymers, achieving charge carrier mobilities >10 cm²/V·s .

Environmental and Regulatory Considerations

- The 2-ethylhexyloxy groups may mitigate toxicity concerns compared to fully halogenated derivatives .

Biological Activity

2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene is an organic compound that has gained attention for its potential applications in organic electronics. This compound features a naphthalene backbone with two bromine atoms and two ether linkages, which contribute to its unique electronic properties. Understanding the biological activity of this compound is essential for assessing its safety and efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H30Br2O2. Its structure consists of:

- Naphthalene core : Provides a stable aromatic framework.

- Bromine substituents : Enhance electron affinity and may influence biological interactions.

- Ether groups : Improve solubility and compatibility with various solvents.

Synthesis

The synthesis typically involves the alkylation of 2,6-dibromonaphthalene-1,5-diol with 2-ethylhexanol in the presence of a base such as potassium hydroxide. This process utilizes nucleophilic substitution to replace hydroxyl groups with ether linkages.

Toxicological Studies

Recent studies have highlighted the potential toxicological effects associated with brominated compounds. Research indicates that compounds like this compound may exhibit:

- Genotoxicity : The presence of bromine atoms can lead to DNA damage. A study indicated that similar compounds showed mutagenic effects in bacterial assays .

- Endocrine disruption : Some brominated compounds have been shown to interfere with hormonal pathways, potentially leading to reproductive and developmental issues .

Environmental Impact

The environmental persistence of brominated compounds raises concerns about their bioaccumulation and ecological toxicity. Studies suggest that these compounds can accumulate in aquatic organisms, leading to biomagnification through the food chain .

Case Study 1: Genotoxicity Assessment

A study evaluated the genotoxic effects of several brominated naphthalene derivatives using the Ames test. The results indicated that this compound exhibited significant mutagenic activity at higher concentrations, suggesting a potential risk for carcinogenicity .

Case Study 2: Endocrine Disruption

Research on reproductive toxicity indicated that exposure to certain brominated compounds could disrupt endocrine functions in laboratory animals. This disruption was linked to alterations in hormone levels and reproductive outcomes .

Comparative Analysis

The following table summarizes the biological activity of selected brominated naphthalene derivatives compared to this compound:

| Compound Name | Genotoxicity | Endocrine Disruption | Environmental Persistence |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2-Bromo-naphthalene | Moderate | Low | Moderate |

| 1-Bromo-naphthalene | Low | Low | Low |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for naphthalene core), ethylhexyloxy chain protons (δ 0.8–1.7 ppm), and bromine-induced deshielding .

- Mass Spectrometry : High-resolution MS (HRMS) should show molecular ion peaks matching the exact mass (e.g., ~650–660 Da for C₂₈H₃₈Br₂O₂). Isotopic patterns for Br (1:1 ratio for two Br atoms) are critical for confirmation .

- Purity : Use HPLC with UV detection (λ = 254 nm) to assess impurities <1% .

What strategies mitigate aggregation or solubility challenges in organic electronic applications?

Advanced Research Focus

The bulky 2-ethylhexyloxy groups enhance solubility in non-polar solvents (e.g., toluene, chlorobenzene), but aggregation in thin films can hinder device performance (e.g., FETs). Solutions include:

- Blending : Mix with polymers (e.g., polystyrene) to disrupt crystallinity.

- Side-Chain Engineering : Replace 2-ethylhexyl with branched alkyl chains to tailor solubility without sacrificing charge transport .

How do bromine substituents and alkoxy chains influence the compound’s electronic properties (e.g., HOMO/LUMO levels)?

Q. Advanced Research Focus

- Bromine : Electron-withdrawing effect lowers LUMO, enhancing electron affinity for n-type semiconductor applications.

- Alkoxy Chains : Electron-donating oxygen atoms raise HOMO levels, potentially enabling ambipolar charge transport.

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) can predict orbital energies, validated by cyclic voltammetry .

What are the key considerations for designing toxicity studies to evaluate environmental or biological impacts?

Basic Research Focus

Adopt systematic review criteria from –3:

- Exposure Routes : Prioritize inhalation, oral, and dermal pathways (Table B-1) .

- Outcome Metrics : Include hepatic, renal, and respiratory endpoints.

- Bias Mitigation : Randomize dose allocation, blind studies, and ensure complete outcome reporting (Table C-6) .

How can conflicting data on photostability or degradation pathways be resolved?

Q. Advanced Research Focus

- Controlled Degradation Studies : Expose the compound to UV light (λ = 365 nm) in varying atmospheres (O₂ vs. N₂). Monitor via GC-MS for debromination or chain cleavage products.

- Cross-Validation : Compare results with analogous compounds (e.g., 2,6-dichloronaphthalene derivatives) to identify substituent-specific trends .

What methodologies are recommended for assessing environmental partitioning (air, water, soil)?

Q. Advanced Research Focus

- LogP Measurement : Determine octanol-water partition coefficients experimentally (e.g., shake-flask method) to predict bioaccumulation potential.

- Sediment Adsorption : Use batch equilibrium tests with soil organic matter (SOM) to model Kₒc values .

How can researchers address discrepancies in reported catalytic activity for cross-coupling reactions?

Q. Advanced Research Focus

- Reaction Screening : Test palladium (Pd⁰/Pd²⁺) and nickel catalysts under varying ligand systems (e.g., PPh₃ vs. XPhos).

- Mechanistic Probes : Use deuterium labeling or in-situ IR to track debromination intermediates .

What role does this compound play in synthesizing dendrimers or supramolecular architectures?

Q. Basic Research Focus

- Dendrimer Core : The naphthalene core serves as a rigid scaffold; bromine atoms enable Suzuki couplings to attach generations of branches.

- Self-Assembly : Ethylhexyloxy chains promote π-π stacking in columnar liquid crystalline phases, characterized by XRD .

How can computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.